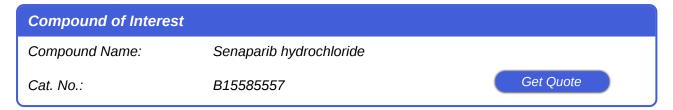


Pharmacokinetics and pharmacodynamics of Senaparib hydrochloride

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Senaparib Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senaparib hydrochloride (also known as IMP4297 and JS109) is a potent, orally active, and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2] Developed by IMPACT Therapeutics, it has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in cancers with defects in DNA repair mechanisms.[3][4] On January 16, 2025, Senaparib received market approval from China's National Medical Products Administration (NMPA) as a first-line maintenance therapy for advanced ovarian cancer.[3][5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Senaparib hydrochloride, summarizing key data and experimental protocols for drug development professionals.

Pharmacodynamics: Mechanism of Action

Senaparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with compromised homologous recombination repair (HRR)



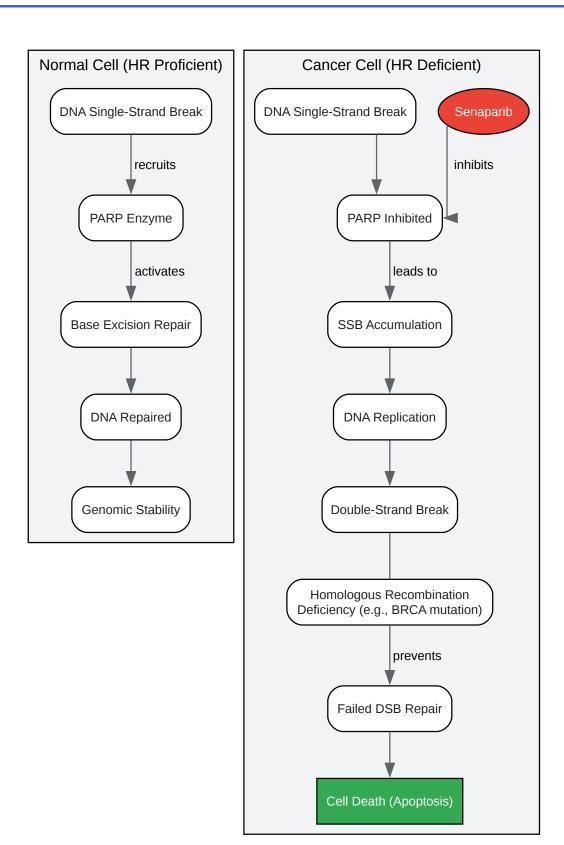




pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[6] During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[6] The inability of HRR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[1][7]

Preclinical studies have shown that Senaparib is a potent PARP-1 and PARP-2 inhibitor, estimated to be approximately 20 times more potent than olaparib in vivo.[4][8] It also demonstrates a higher potency for inducing PARP-1 trapping on DNA compared to olaparib, which further contributes to its cytotoxic effects.[4]





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Caption: Mechanism of action of Senaparib via synthetic lethality.



Pharmacokinetics

The pharmacokinetic profile of Senaparib has been evaluated in several Phase I clinical trials in healthy volunteers and patients with advanced solid tumors.

Absorption

Senaparib is an orally administered drug.[2] A study in healthy Chinese subjects found that food has a modest but not clinically meaningful effect on its absorption.[9] A high-fat meal delayed the time to maximum concentration (Tmax) by approximately 3 hours and reduced the maximum plasma concentration (Cmax) by about 24%.[9] However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), increased by approximately 24-28%.[9] These findings suggest that Senaparib can be taken with or without food.[9][10]

In a Phase I study involving Chinese patients with advanced solid tumors, Senaparib exposure increased proportionally with doses from 2 mg to 80 mg.[11] However, absorption appeared to become saturated at doses between 80 mg and 120 mg.[11][12]

Distribution

Specific details on the volume of distribution and protein binding of Senaparib are not extensively published in the provided search results. As a small molecule inhibitor, it is expected to distribute into tissues.

Metabolism

Senaparib is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[13] Coadministration with strong inhibitors or inducers of CYP3A4 can significantly alter Senaparib's plasma concentrations.[13]

Excretion

The accumulation of Senaparib after repeated once-daily (QD) administration is minimal, with an accumulation ratio ranging from 1.1 to 1.5.[11] The half-life of Senaparib allows for once-daily dosing.[14]

Drug-Drug Interactions



A drug-drug interaction study in healthy male volunteers demonstrated the significant impact of CYP3A4 modulators on Senaparib's pharmacokinetics.[13]

- Strong CYP3A4 Inhibitor (Itraconazole): Co-administration with itraconazole (200 mg) increased Senaparib's Cmax by approximately 79% and its AUC by about 2.8-fold.[13]
- Strong CYP3A4 Inducer (Rifampicin): Co-administration with rifampicin (600 mg) decreased Senaparib's Cmax by approximately 59% and its AUC by about 83%.[13]

Given these interactions, concomitant use of Senaparib with strong CYP3A4 inhibitors or inducers should be avoided.[13]

Pharmacokinetic Data Summary

Parameter	Value	Condition	Study Population
Tmax (Time to Max. Concentration)	Delayed by ~3 hours	With high-fat meal	Healthy Chinese Subjects[9]
Cmax (Max. Concentration)	Decreased by ~24%	With high-fat meal	Healthy Chinese Subjects[9]
AUC (Total Exposure)	Increased by ~24- 28%	With high-fat meal	Healthy Chinese Subjects[9]
Accumulation Ratio (Repeated QD Dosing)	1.1 - 1.5	Doses from 2-120 mg	Chinese Patients with Advanced Solid Tumors[11]
Cmax Change with	Increased by ~79%	Co-administered with 200 mg Itraconazole	Healthy Male Volunteers[13]
AUC Change with Itraconazole	Increased by ~2.8-fold	Co-administered with 200 mg Itraconazole	Healthy Male Volunteers[13]
Cmax Change with Rifampicin	Decreased by ~59%	Co-administered with 600 mg Rifampicin	Healthy Male Volunteers[13]
AUC Change with Rifampicin	Decreased by ~83%	Co-administered with 600 mg Rifampicin	Healthy Male Volunteers[13]



Clinical Efficacy and Safety

The clinical development of Senaparib has primarily focused on its use as a maintenance therapy in advanced ovarian cancer. The pivotal Phase III FLAMES trial has provided robust evidence of its efficacy and safety.[15]

FLAMES Phase III Trial

The FLAMES study was a randomized, double-blind, placebo-controlled trial that evaluated Senaparib as a first-line maintenance therapy for patients with newly diagnosed advanced ovarian cancer who had responded to platinum-based chemotherapy.[16] Patients were randomized 2:1 to receive either 100 mg of Senaparib or a placebo orally once daily.[16] The primary endpoint was progression-free survival (PFS).[15]

Efficacy Results:

At a median follow-up of 22 months, Senaparib demonstrated a statistically significant improvement in PFS compared to placebo, reducing the risk of disease progression or death by 57%.[5] This benefit was observed across all patient subgroups, irrespective of their BRCA mutation or homologous recombination deficiency (HRD) status.[15][16]

Patient Subgroup	Median PFS (Senaparib)	Median PFS (Placebo)	Hazard Ratio (HR)	p-value
Overall Population	Not Reached	13.6 months	0.43	< 0.0001[17]
BRCA-mutant (BRCAm)	Not Reached	15.6 months	0.43	0.0026[17]
BRCA-negative	Not Reached	12.9 months	0.43	< 0.0001[5]

Safety and Tolerability:

Senaparib was generally well-tolerated in the FLAMES trial.[17] The most common treatmentemergent adverse events (TEAEs) were hematological.



Adverse Event Profile	Senaparib (n=271)	Placebo (n=133)
Grade ≥3 TEAEs	66%[16]	20.3%[5]
Dose Reduction due to AEs	63.3%	6.0%[5]
Permanent Discontinuation due to AEs	4.4%	N/A[3]

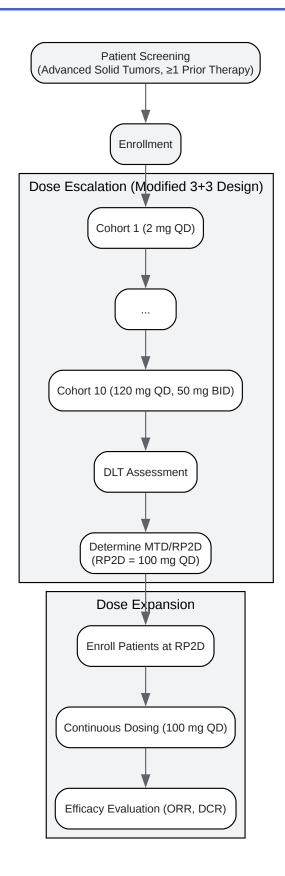
The most common senaparib-related adverse events reported in a Phase I study were anemia (80.9%), decreased white blood cell count (43.9%), decreased platelet count (28.1%), and asthenia (26.3%).[11] Importantly, Senaparib has shown a more favorable non-hematological safety profile compared to other PARP inhibitors.[5][17]

Experimental Protocols Phase I Dose-Escalation and Expansion Study (NCT03508011)

This first-in-human study in China evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Senaparib in patients with advanced solid tumors.[11]

- Study Design: An open-label, dose-escalation and dose-expansion study.[11] The dose-escalation phase utilized a modified 3+3 design, with Senaparib doses ranging from 2 mg to 120 mg once daily, plus a 50 mg twice-daily cohort.[11][12]
- Patient Population: Adults with advanced solid tumors who had failed at least one prior line of systemic therapy.[11]
- Methodology: In the dose-escalation phase, patients received a single dose of Senaparib, followed by a 7-day washout period, and then continuous daily dosing in 21-day cycles.[12] Dose-limiting toxicities (DLTs) were assessed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[11] The RP2D was identified as 100 mg once daily.[11]
- Endpoints: The primary objectives were to assess safety and tolerability and to determine the MTD and/or RP2D.[11] Secondary objectives included characterizing the pharmacokinetic profile and evaluating preliminary antitumor activity.[11]





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Caption: Workflow for the Phase I dose-escalation and expansion study.

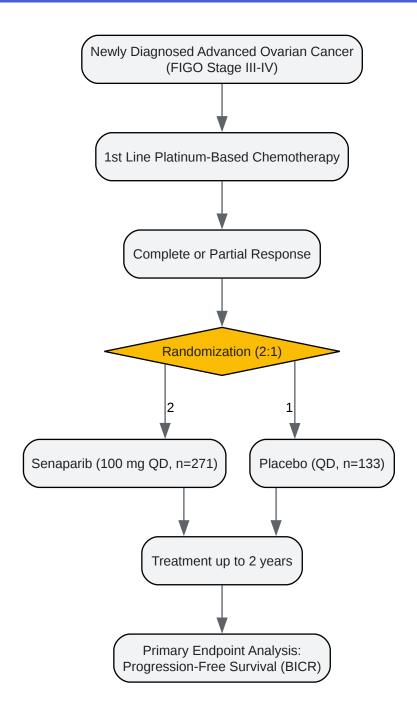


Phase III FLAMES Study (NCT04169997)

This pivotal trial established Senaparib as a first-line maintenance therapy for advanced ovarian cancer.[16]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[18]
- Patient Population: 404 female patients with newly diagnosed, FIGO stage III-IV, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had achieved a complete or partial response to first-line platinum-based chemotherapy.[5][16]
- Methodology: Patients were randomized in a 2:1 ratio to receive either 100 mg of Senaparib
 orally once daily or a matching placebo for up to two years.[16]
- Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[17]





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Caption: Workflow for the Phase III FLAMES clinical trial.

Conclusion

Senaparib hydrochloride is a potent, next-generation PARP1/2 inhibitor with a well-characterized mechanism of action rooted in the principle of synthetic lethality.[3] Its pharmacokinetic profile supports convenient once-daily oral dosing, though caution is advised with concomitant use of strong CYP3A4 modulators.[11][13] The pivotal FLAMES trial has



firmly established its clinical efficacy and favorable safety profile as a first-line maintenance treatment for patients with advanced ovarian cancer, regardless of BRCA or HRD status.[5][15] These characteristics position Senaparib as a promising and valuable addition to the therapeutic arsenal in oncology.

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